molecular formula C22H50O6Si2 B6296623 1,10-Bis(triethoxysilyl)decane CAS No. 122185-11-9

1,10-Bis(triethoxysilyl)decane

Cat. No. B6296623
M. Wt: 466.8 g/mol
InChI Key: CSSDUQHQHMZSMM-UHFFFAOYSA-N
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Description

1,10-Bis(triethoxysilyl)decane, also known as 1,10-Bis(TEOS)decane or BTD, is a chemical compound composed of two molecules of triethoxysilane (TEOS) and one molecule of decane. It is a white solid with a melting point of 25-26°C and a boiling point of approximately 290°C. BTD is a silane coupling agent that is used in a variety of applications, including the synthesis of polymers, coatings, and adhesives. BTD is also used in the production of nanomaterials, such as nanotubes, nanowires, and nanofibers.

Scientific Research Applications

Synthesis of Nonisocyanate Based Poly(ester urethanes)

Research conducted by Wang et al. (2016) explores an environmentally friendly route to synthesize nonisocyanate based poly(ester urethanes) using renewable materials/resources, including derivatives of 1,10-bis(triethoxysilyl)decane. This study highlights the potential of these compounds in creating sustainable polymers with tunable properties (Wang et al., 2016).

Formation of Cationic Mono- and Binuclear Complexes

Neklyudov et al. (2020) investigated compounds including 1,10-bis(hydrazidomethylsulfonyl)decane for their ability to act as polydentate ligands forming complexes with copper(II). This research offers insights into the chemical behavior of these substances, potentially useful in developing new antitubercular agents (Neklyudov et al., 2020).

Intramolecular Excimer Formation

Vasilescu et al. (2000) studied the formation of intramolecular excimers in compounds like 1,10-bis(1-pyrene)decane. Their research in organized media like micelle systems contributes to the understanding of fluorescence behavior, which is vital for applications in biochemistry and materials science (Vasilescu et al., 2000).

properties

IUPAC Name

triethoxy(10-triethoxysilyldecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSDUQHQHMZSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H50O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560287
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Bis(triethoxysilyl)decane

CAS RN

122185-11-9
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122185-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,16-Dioxa-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DA Loy, JP Carpenter, TM Alam… - Journal of the …, 1999 - ACS Publications
Intramolecular cyclizations during acid-catalyzed sol−gel polymerizations of α,ω-bis(triethoxysilyl)alkanes substantially lengthen gel times for monomers with ethylene (1), propylene (2), …
Number of citations: 92 pubs.acs.org
TM Alam, JP Carpenter, PK Dorhout, J Greaves… - 1999 - osti.gov
Intramolecular cyclizations during acid-catalyzed, sol-gel polymerizations of ct,co- bis(tietioxysilyl)aWmes substintidly lengtien gelties formonomers witietiylene- (l), propylene- (2), and …
Number of citations: 0 www.osti.gov
KJ Shea, DA Loy - Accounts of chemical research, 2001 - ACS Publications
The study of a homologous series of precursors to bridged polysilsesquioxanes has uncovered striking discontinuities in gelation behavior. An investigation of the chemistry during the …
Number of citations: 173 pubs.acs.org
I Blanco, L Abate, FA Bottino, P Bottino - Polymer Degradation and stability, 2014 - Elsevier
The thermal degradation of Polystyrene based nanocomposites, containing as fillers novel dumbbell-shaped bridged POSSs in which two identical silicon cages R 7 (SiO 1.5 ) 8 (R = …
Number of citations: 58 www.sciencedirect.com
HW Oviatt Jr, KJ Shea, JH Small - Chemistry of materials, 1993 - ACS Publications
Alkylene-bridged silsesquioxanexerogels with alkylene spacers spanning the range from ethylene to tetradecamethylene have been synthesized. Hydrolysis and condensation …
Number of citations: 259 pubs.acs.org
J Ambati, SE Rankin - Journal of colloid and interface science, 2011 - Elsevier
While organically bridged alkoxysilane precursors such as bis(triethoxysilyl)ethane (BTESE) find increasing use in materials synthesis, their polymerization still has not been subject to …
Number of citations: 16 www.sciencedirect.com
I Blanco, L Abate, FA Bottino - Journal of Thermal Analysis and …, 2018 - Springer
Five novel bridged heptaphenyl polyhedral oligomeric silsesquioxanes (POSSs), in which two identical silicon cages R 7 (SiO 1.5 ) 8 (with R = Phenyl) are linked to various aliphatic [(…
Number of citations: 11 link.springer.com
KJ Shea, DA Loy - Accounts of Chemical Research, 2000 - osti.gov
The study of a homologous series of silsesquioxane monomers has uncovered striking discontinuities in gelation behavior. An investigation of the chemistry during the early stages of …
Number of citations: 0 www.osti.gov
YL Pan, B Arkles, E Eisenbraun… - Advanced Materials …, 2012 - Trans Tech Publ
A series of organofunctional long-chain alkylfunctional silanes have been synthesized for the purpose of derivatization of micro- and nanoparticles and generation of molecular …
Number of citations: 2 www.scientific.net
L Abate, FA Bottino, G Cicala, MA Chiacchio… - Polymers, 2019 - mdpi.com
Two series of novel dumbbell-shaped polyhedral oligomeric silsesquioxanes (POSSs), fully functionalized with phenyl groups at the corner of the silicon cages, were used to prepare …
Number of citations: 6 www.mdpi.com

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